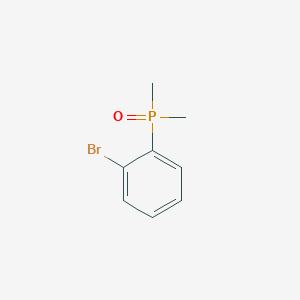
(2-Bromophenyl)dimethylphosphine oxide
Overview
Description
“(2-Bromophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H10BrOP . It has a molecular weight of 233.04 .
Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)dimethylphosphine oxide” consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The boiling point of “(2-Bromophenyl)dimethylphosphine oxide” is predicted to be 355.9±34.0 °C, and its density is predicted to be 1.43±0.1 g/cm3 .Scientific Research Applications
Application Summary
“(2-Bromophenyl)dimethylphosphine oxide” is used in the synthesis of unsymmetrical bidentate phosphine ligands . These ligands have found extensive use in transition metal catalysis, including use in the preparation of polymer materials .
Methods of Application
In the first step, sodium phosphinites formed by deprotonation of (Me)2P(O)H, (Et)2P(O)H, and (iPr)2P(O)H were alkylated by 1-bromo-3-chloropropane . The different substitution rates of the chloride and bromide groups allowed the isolation of the intermediates . Subsequent reaction of (Me)2P(O)CH2CH2CH2Cl with the sodium phosphinites generated from (Et)2P(O)H, (iPr)2P(O)H, (tBu)2P(O)H, (Cy)2P(O)H, or (Ph)2P(O)H gave unsymmetrical bidentate phosphine oxides . Reduction of these oxides yielded the unsymmetrical phosphines .
Results or Outcomes
The unsymmetrical bidentate phosphines react with metal salts to form complexes . X-ray crystal structures of cis-Pt((Me)2P(CH2CH2CH2)P(iPr)2)Cl2 and racemic [CuI((Me)2P(CH2CH2CH2)P(Ph)2)]Cl were obtained . The kinetics and scope of the synthetic route were also explored .
Synthesis of New Phosphines
Application Summary
“(2-Bromophenyl)dimethylphosphine oxide” can be used in the synthesis of new phosphines of various structures . This is significant as the use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Methods of Application
The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine . New racemic unsymmetrical BenzP-ligands were prepared by the addition of methyl triflate to the corresponding 7,8-diphosphabicyclo .
Results or Outcomes
A broad family of new phospholes was obtained through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
Preparation of Organophosphorus Compounds
Application Summary
“(2-Bromophenyl)dimethylphosphine oxide” can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of Ni/Zn catalyst .
Methods of Application
The specific methods of application are not detailed in the source, but it involves a cross-coupling reaction with aryl halides in the presence of a Ni/Zn catalyst .
Results or Outcomes
The outcome of this application is the preparation of various organophosphorus compounds .
Synthesis of P-stereogenic Compounds
Application Summary
“(2-Bromophenyl)dimethylphosphine oxide” can be used in the synthesis of P-stereogenic compounds . These compounds have a wide range of applications in the field of organocatalysis .
Methods of Application
The diastereoselective introduction of a P-chirogenic phosphino group at the 2-position of 2-bromo-2′-(diorganylphosphoryl)-1,1′-binaphthyls was achieved by a successive lithium-bromide exchange and a treatment with a dichloroorganylphosphine, followed by a final interaction with an organomagnesium halogenide .
Results or Outcomes
The outcome of this application is the preparation of P-stereogenic compounds .
Synthesis of Phospholes
Application Summary
“(2-Bromophenyl)dimethylphosphine oxide” can be used in the synthesis of phospholes . Phospholes are a class of organophosphorus compounds that are used in a variety of applications, including the synthesis of pharmaceuticals and materials .
Methods of Application
A broad family of new phospholes was obtained through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
Results or Outcomes
The outcome of this application is the preparation of a broad family of new phospholes .
Synthesis of Luminescent Copper Complexes
Application Summary
“(2-Bromophenyl)dimethylphosphine oxide” can be used in the synthesis of luminescent copper complexes . These complexes have potential applications in the field of optoelectronics .
Methods of Application
A new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes was synthesized .
Results or Outcomes
The outcome of this application is the preparation of luminescent copper complexes .
Safety And Hazards
“(2-Bromophenyl)dimethylphosphine oxide” is classified under the GHS07 hazard class. It has several hazard statements including H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H332 (harmful if inhaled), H312 (harmful in contact with skin), H315 (causes skin irritation), and H302 (harmful if swallowed) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-2-dimethylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEGZFCMBWOUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)dimethylphosphine oxide | |
CAS RN |
60398-85-8 | |
| Record name | 1-bromo-2-(dimethylphosphoryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



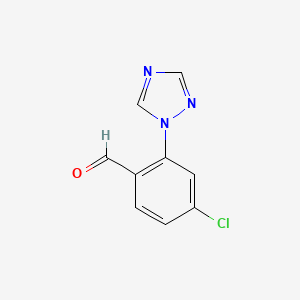
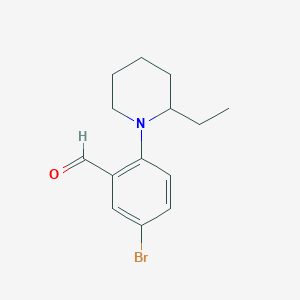


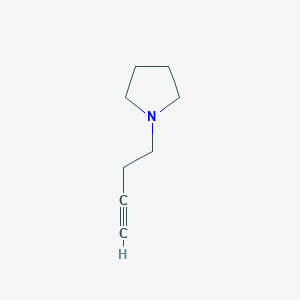
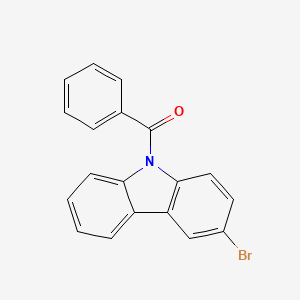
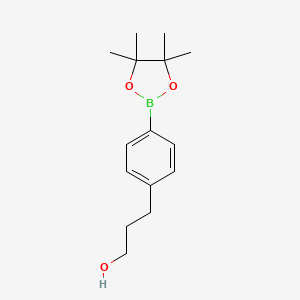
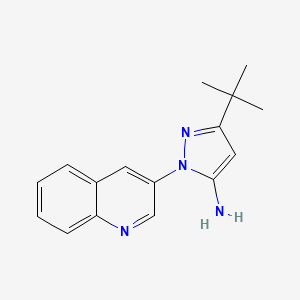
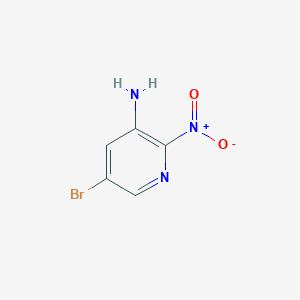


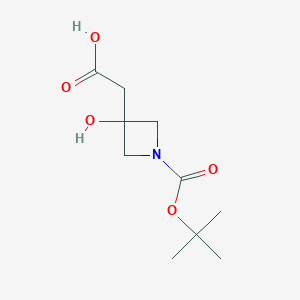
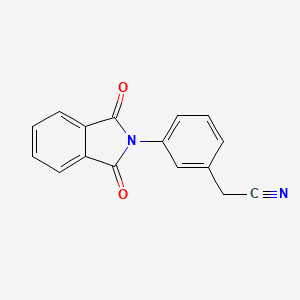
![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)